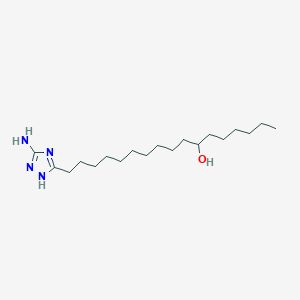

17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol” is a chemical compound with the molecular formula C19H38N4O . It is a derivative of the 1,2,4-triazole class of compounds .

Synthesis Analysis

The synthesis of similar compounds, such as N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, has been reported in the literature . Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The first pathway started with the preparation of N-guanidinosuccinimide, which then reacted with amines under microwave irradiation to afford the desired products .Applications De Recherche Scientifique

Antibiotics Synthesis

Compounds with the 5-amino-1,2,4-triazole moiety have been studied for their potential in creating antibiotics due to their capability to affect gene expression .

Cancer Treatment

Derivatives of triazoles have shown effective cytotoxic activity against various cancer cell lines, suggesting potential use in cancer treatment .

Supramolecular Chemistry

Triazole derivatives are significant in supramolecular chemistry for creating complex structures that could be used in drug delivery systems .

Organic Synthesis

These compounds play a role in organic synthesis, possibly as intermediates or catalysts due to their nitrogen content .

Enhancing Energy Content

The cationic form of related triazole compounds can increase the nitrogen content of target salts, which is beneficial in energy-rich substances .

Thermal Stability Improvement

Some triazole derivatives contribute to good thermal stability in materials, which could be useful in various industrial applications .

Propriétés

IUPAC Name |

17-(3-amino-1H-1,2,4-triazol-5-yl)heptadecan-7-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N4O/c1-2-3-4-11-14-17(24)15-12-9-7-5-6-8-10-13-16-18-21-19(20)23-22-18/h17,24H,2-16H2,1H3,(H3,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNDSWPNVDTKMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC1=NC(=NN1)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid](/img/structure/B2915100.png)

![5-(2-methoxyethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2915104.png)

![6-chloro-N-(1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethyl)pyridine-3-carboxamide](/img/structure/B2915105.png)

![Spiro[3.3]heptan-2-ylmethyl methanesulfonate](/img/structure/B2915114.png)

![4-{4-[(cyclopropylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2915117.png)

![2-(3-{[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2915120.png)